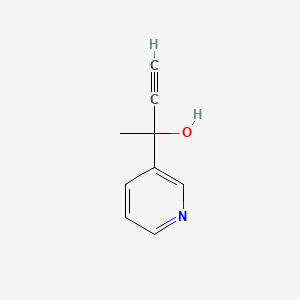

![molecular formula C12H15N3O2S B2367707 ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate CAS No. 320423-20-9](/img/structure/B2367707.png)

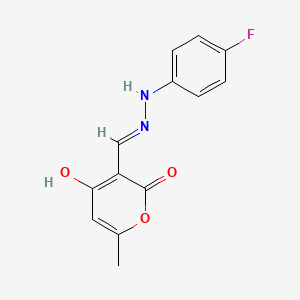

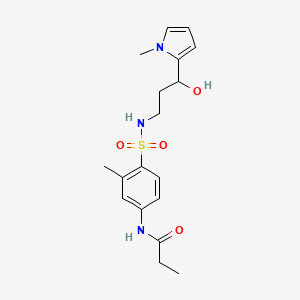

ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate is a chemical compound that is widely used in scientific research. It is a member of the acrylate family and has a molecular formula of C13H17N3O2S. This compound is known for its ability to inhibit the activity of certain enzymes and has been studied extensively for its potential applications in various fields, including medicine, biochemistry, and pharmacology.

Aplicaciones Científicas De Investigación

Polymer Synthesis and Modification

Ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate and related compounds have been studied for their use in polymer synthesis. For instance, Rössel et al. (2017) described the synthesis and characterization of poly(ethyl 2-(imidazol-1-yl)acrylate) (PEImA) using free radical polymerization. This polymer can be further modified into various polyelectrolytes, demonstrating versatility in polymer chemistry applications (Rössel et al., 2017).

Novel Synthesis Methods

In the realm of chemical synthesis, Latif et al. (2003) explored the use of similar compounds for the synthesis of polyfunctional pyrazolyl substituted and pyrazolofused pyridines. This research indicates the potential of such compounds in facilitating novel organic syntheses (Latif, E. A. E. Rady, & Döupp, 2003).

Reactions with Imidazole N-oxides

Mlostoń et al. (2012) investigated the reaction of 2‐unsubstituted 1H‐imidazole N-oxides with ethyl acrylate. Their findings contribute to the understanding of the reaction pathways and product formation involving imidazole compounds and acrylates, highlighting the chemical behavior of such structures (Mlostoń, Urbaniak, Wojciechowska, Linden, & Heimgartner, 2012).

Herbicidal Activities

Wang et al. (2004) synthesized a series of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates with demonstrated herbicidal activities. This suggests potential agricultural applications of ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate in the development of new herbicides (Wang, Li, Yong-hong Li, & Run-qiu Huang, 2004).

Pharmaceutical and Medicinal Chemistry

Research in pharmaceutical and medicinal chemistry has also been conducted using related compounds. Geyer et al. (2016) synthesized analogues of a compound similar to ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate, exploring their potential as agonists for the human histamine H4 receptor. Such research could lead to new developments in drug design and therapeutic agents (Geyer, Nordemann, Strasser, Wittmann, & Buschauer, 2016).

Electrochemical Analysis

Al-Owais (2022) conducted a voltammetric investigation of the electrooxidation of a cyano methyl acetate carbazole derivative, a compound structurally related to ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate. This study provides insights into the electrochemical properties of these compounds, which can be crucial in materials science and electrochemistry (Al-Owais, 2022).

Propiedades

IUPAC Name |

ethyl (E)-2-cyano-3-(2-ethylsulfanyl-3-methylimidazol-4-yl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2S/c1-4-17-11(16)9(7-13)6-10-8-14-12(15(10)3)18-5-2/h6,8H,4-5H2,1-3H3/b9-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBXCUMMLHPRTFY-RMKNXTFCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CN=C(N1C)SCC)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=CN=C(N1C)SCC)/C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

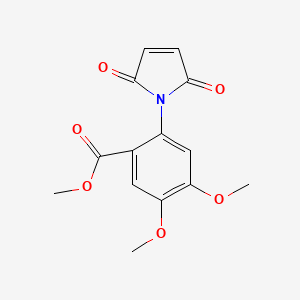

![N-(furan-2-ylmethyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2367624.png)

![Ethyl 4-[(2-methylbenzyl)amino]-2-quinazolinecarboxylate](/img/structure/B2367629.png)

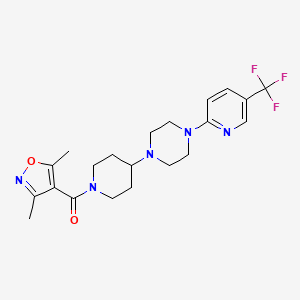

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2367640.png)

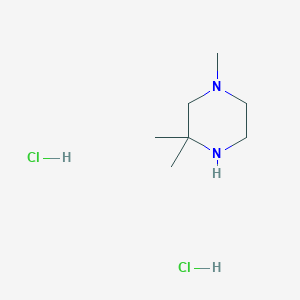

![[(3r,6r)-6-Methylpiperidin-3-yl]methanol hydrochloride](/img/structure/B2367645.png)